(1-Cyclopropyl-1H-imidazol-5-yl)methanamine is a chemical compound with the molecular formula . It is a derivative of imidazole, a five-membered heterocyclic compound characterized by its nitrogen content and diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
The compound can be classified as an imidazole derivative. Imidazoles are known for their role in biological systems and their presence in many natural products. (1-Cyclopropyl-1H-imidazol-5-yl)methanamine is often synthesized for research purposes and is utilized in various scientific studies, particularly in the fields of medicinal chemistry and biochemistry .
The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine typically involves several approaches, including:
The reaction conditions are critical for achieving high purity and yield. Parameters such as temperature, pressure, and the choice of solvents can significantly influence the outcome of the synthesis.
The molecular structure of (1-Cyclopropyl-1H-imidazol-5-yl)methanamine consists of a cyclopropyl group attached to an imidazole ring at one position and an amine group at another. The imidazole ring contributes to the compound's chemical reactivity and biological activity.
Key structural data includes:
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1-Cyclopropyl-1H-imidazol-5-yl)methanamine involves its interaction with specific biological targets. The imidazole ring can modulate enzyme activity or receptor interactions, leading to various biological effects such as antimicrobial activity or inhibition of certain cellular processes .
Research indicates that this compound may inhibit microbial growth by interfering with essential metabolic pathways, although detailed studies are necessary to elucidate specific mechanisms.
Some relevant physical properties include:
Chemical properties include:
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine has several scientific applications:
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine belongs to the N-alkylated imidazole amine family, formally classified as a monosubstituted cyclopropane-imidazole hybrid. Its IUPAC name—1-(1H-imidazol-5-yl)cyclopropyl)methanamine—defines a methanamine group (-CH₂NH₂) bound to the C1 carbon of a cyclopropyl ring, which is itself attached to the N1 position of the imidazole heterocycle. The systematic name reflects the connectivity: cyclopropane acts as the N-substituent on the imidazole, while the aminomethyl moiety extends from the imidazole's 5-position [2].
The structure exhibits moderate topological polar surface area (TPSA 54.7 Ų) and balanced lipophilicity (calculated LogP 0.4), aligning with Lipinski’s criteria for druglikeness. Key structural attributes include:
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | (1-(1H-imidazol-5-yl)cyclopropyl)methanamine |
CAS Registry Number | 1098973-07-9 |
Molecular Formula | C₇H₁₁N₃ |
Exact Mass | 137.095 g/mol |
Topological Polar Surface Area (TPSA) | 54.7 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 2 |
The exploration of imidazole-based therapeutics dates to the mid-20th century with the discovery of histamine H₂-receptor antagonists. However, (1-cyclopropyl-1H-imidazol-5-yl)methanamine’s emergence reflects three evolutionary phases in heterocyclic chemistry:
Early Era (1950s–1980s): Focused on simple N-alkyl imidazoles (e.g., cimetidine) for gastrointestinal disorders. These lacked cyclopropyl motifs but established the imidazole nucleus as a privileged scaffold in medicinal chemistry [10].
Cyclopropane Integration (1990s–2000s): Recognition that cyclopropane’s Baeyer strain and hyperconjugation could enhance binding affinity and metabolic stability. Seminal work demonstrated reduced CYP450-mediated oxidation in cyclopropyl-containing drugs compared to linear alkyl analogs. This period saw compounds like the cyclopropyl-fused imidazole 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride (PubChem CID: 51000405) enter screening libraries [1] [3].
Fragment-Based Design (2010s–Present): Coinciding with CAS 1098973-07-9’s first synthesis, this phase prioritized three-dimensional fragments. The compound’s sp³-carbon count (Fsp³=0.57) and rigid cyclopropane aligned with strategies to escape "flatland" in lead discovery. Its commercial availability (e.g., ChemScene Cat. No. CS-0469898) enabled widespread evaluation in targeted libraries [2] [10].
The synthesis typically employs:
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine delivers three strategic advantages in drug design:
1. Target Versatility:
2. Enhanced Pharmacokinetic Properties:
3. Synthetic Leverage:
The amine group facilitates rapid diversification:
Table 2: Key Derivatives and Their Research Applications
Derivative | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine | 1098973-07-9 | C₇H₁₁N₃ | Fragment-based screening |
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride | Not specified | C₇H₁₃Cl₂N₃ | Salt form for solubility enhancement |
(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine | 1266789-96-1 | C₁₁H₁₃N₃ | Quorum sensing inhibition |
(1-cyclopropyl-1H-imidazol-5-yl)methylamine | Not specified | C₈H₁₃N₃ | Kinase inhibitor intermediate |
The scaffold’s fragment-like properties (MW < 200 Da) make it ideal for protein-directed dynamic combinatorial chemistry, where it can self-assemble into target-optimized hits. This approach has identified leads against:
Ongoing research exploits its balanced ligand efficiency (LE > 0.3) to generate "three-dimensional" leads with improved clinical translation potential over planar scaffolds [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2